molecular formula C24H26N6O2S2 B10877560 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10877560
M. Wt: 494.6 g/mol
InChI Key: FDJCZFSQOXNZOM-UHFFFAOYSA-N
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Description

2-({2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a unique structure that includes a triazinoindole moiety, which is known for its potential therapeutic applications.

Preparation Methods

The synthesis of 2-({2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. The initial step typically includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction forms the triazinoindole core, which is then further functionalized to introduce the sulfanylacetyl and benzothiophene moieties. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-({2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H26N6O2S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-[[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H26N6O2S2/c1-2-3-12-30-16-10-6-4-8-14(16)20-22(30)27-24(29-28-20)33-13-18(31)26-23-19(21(25)32)15-9-5-7-11-17(15)34-23/h4,6,8,10H,2-3,5,7,9,11-13H2,1H3,(H2,25,32)(H,26,31)

InChI Key

FDJCZFSQOXNZOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N

Origin of Product

United States

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